N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Description
N-(4-butylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.42. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : A study by Yıldırım and Cetin (2008) in "Corrosion Science" explored the use of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds were tested on steel in acidic and mineral oil media, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).
Antimicrobial Activity : Mahyavanshi, Shukla, and Parmar (2017) synthesized and evaluated N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide for its antibacterial and antifungal activities. The novel compounds were characterized and showed in vitro antibacterial and antifungal activity (Mahyavanshi, Shukla, & Parmar, 2017).
Anticancer Properties : Vinayak et al. (2014) in the "International Journal of Drug Development and Research" researched the synthesis of 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and their cytotoxicity on various human leukemic cell lines. Some of these compounds showed high cytotoxicity, particularly against PANC-1 and HepG2 cell lines (Vinayak et al., 2014).
Chemoselective Acetylation for Antimalarial Drugs : Magadum and Yadav (2018) in "ACS Omega" detailed the use of N-(2-Hydroxyphenyl)acetamide as an intermediate for the natural synthesis of antimalarial drugs. They explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst (Magadum & Yadav, 2018).
Antithrombotic Properties : Lorrain et al. (2003) in the "Journal of Pharmacology and Experimental Therapeutics" studied the antithrombotic properties of N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride. The compound demonstrated potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models (Lorrain et al., 2003).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-3-6-14-8-10-15(11-9-14)19-16(20)13-21-17-7-4-5-12-18-17/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVJHVBRYMUCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.